

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Partricin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Partricin*

Cat. No.: *B081090*

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Introduction

Partricin, a polyene macrolide antibiotic, demonstrates significant antifungal activity. As with other antimicrobial agents, determining the in vitro susceptibility of various fungal isolates to **Partricin** is crucial for research and development purposes. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **Partricin** against yeast pathogens, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document for yeasts.

Principle of the Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent. This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid medium. The MIC is defined as the lowest concentration of the antifungal agent that prevents the visible growth of the microorganism after a specified incubation period.

Materials and Reagents

- **Partricin** (analytical grade)

- Dimethyl sulfoxide (DMSO, sterile)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
- Sterile, 96-well, U-bottom microtiter plates
- Sterile, disposable inoculation loops or swabs
- Spectrophotometer
- Vortex mixer
- Micropipettes and sterile tips
- Sterile reagent reservoirs
- Incubator (35°C)
- Fungal isolates (e.g., *Candida albicans*, *Candida glabrata*, etc.)
- Quality Control (QC) strains (see Table 2)
- Sterile saline (0.85%) or sterile water
- Sabouraud Dextrose Agar (SDA) plates

Experimental Protocols

Preparation of Partricin Stock Solution

Due to its poor water solubility, **Partricin** should be dissolved in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is recommended.

- Weighing: Accurately weigh a sufficient amount of **Partricin** powder to prepare a stock solution of 1600 µg/mL. The following formula can be used to calculate the required weight:

Note: Refer to the manufacturer's certificate of analysis for the potency of the **Partricin** powder.

- **Dissolving:** Dissolve the weighed **Partricin** powder in sterile DMSO to achieve a final concentration of 1600 µg/mL. Ensure complete dissolution by vortexing. The final concentration of DMSO in the highest concentration well of the microtiter plate should not exceed 1% to avoid solvent-induced toxicity to the fungal cells.[1][2][3]
- **Storage:** Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or lower. Avoid repeated freeze-thaw cycles.

Preparation of Fungal Inoculum

- **Subculture:** Subculture the fungal isolates onto Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
- **Suspension:** From a fresh culture, pick 4-5 well-isolated colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile saline or water.
- **Standardization:** Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or sterile saline/water. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.10). This suspension corresponds to approximately $1-5 \times 10^6$ CFU/mL.
- **Working Inoculum:** Prepare the final working inoculum by diluting the standardized suspension 1:1000 in RPMI 1640 medium (e.g., 10 µL of the standardized suspension into 10 mL of RPMI 1640). This will result in a final inoculum concentration of approximately $0.5-2.5 \times 10^3$ CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure

- **Plate Preparation:** Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
- **Serial Dilution:**
 - Add 200 µL of the 1600 µg/mL **Partricin** stock solution to well 1.
 - Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.

- Discard 100 µL from well 10 after mixing. This will result in a concentration range of 16 µg/mL to 0.03 µg/mL.
- Well 11 will serve as the growth control (no drug).
- Well 12 will serve as the sterility control (no inoculum).
- Inoculation: Add 100 µL of the working fungal inoculum to wells 1 through 11. Do not inoculate well 12.
- Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

Reading and Interpretation of Results

- Visual Inspection: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of **Partricin** that shows no visible growth (or a significant reduction in growth, e.g., ≥50% inhibition, as compared to the growth control).
- Spectrophotometric Reading (Optional): The plate can also be read using a microplate reader at a wavelength of 530 nm. The MIC can be defined as the lowest drug concentration that causes a 50% or 90% reduction in absorbance compared to the growth control.

Data Presentation

Summarize the MIC data in a clear and structured table for easy comparison.

Table 1: Example of MIC Data for **Partricin** against various *Candida* species.

Fungal Isolate	Partricin MIC (µg/mL)
<i>Candida albicans</i> ATCC 90028	2.0
<i>Candida glabrata</i> ATCC 90030	4.0
Clinical Isolate 1 (<i>C. albicans</i>)	1.0
Clinical Isolate 2 (<i>C. parapsilosis</i>)	2.0
Quality Control Strain (see Table 2)	Within expected range

Quality Control

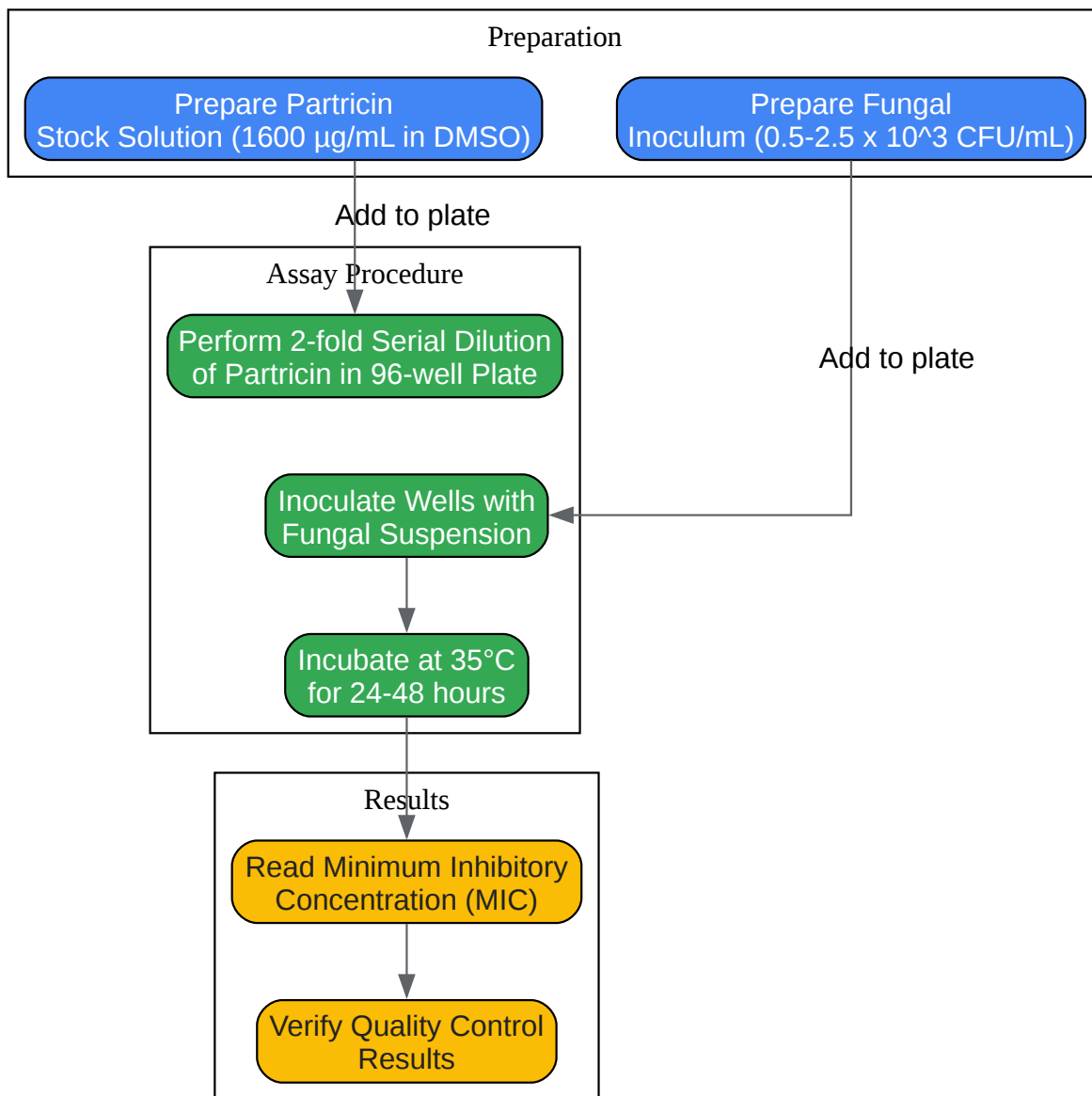
To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC ranges in each assay.

Table 2: Recommended Quality Control Strains for Polyene Antifungal Susceptibility Testing.

Quality Control Strain	Antifungal Agent	Expected MIC Range (µg/mL) - CLSI	Expected MIC Range (µg/mL) - EUCAST
Candida parapsilosis ATCC 22019	Amphotericin B	0.25 - 1.0	0.125 - 0.5
Candida krusei ATCC 6258	Amphotericin B	0.5 - 2.0	0.25 - 1.0

Note: As specific QC ranges for **Partricin** are not yet established, the ranges for Amphotericin B, another polyene antifungal, can be used as a reference. It is recommended that each laboratory establish its own internal QC ranges for **Partricin**.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Visualization of Experimental Workflow



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Caption: Workflow for In Vitro Antifungal Susceptibility Testing of **Partricin**.

Signaling Pathway (Hypothetical Mode of Action)

Partricin, as a polyene antifungal, is believed to act by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components.



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Caption: Hypothetical Mode of Action of **Partricin** on Fungal Cells.

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- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Partricin]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b081090#protocol-for-in-vitro-antifungal-susceptibility-testing-of-partricin>]

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